
Ciprofibrate Impurity D
Overview
Description
Preparation Methods
The synthesis of Ciprofibrate Impurity D involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,2-dichlorocyclopropyl phenol.
Reaction with Methyl 2-bromo-2-methylpropanoate: The 2,2-dichlorocyclopropyl phenol is reacted with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate.
Esterification: The resulting product undergoes esterification to form Methyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Ciprofibrate Impurity D undergoes various chemical reactions:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl ring, using reagents like sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Major products formed from these reactions include the oxidized, reduced, or hydrolyzed derivatives of this compound.
Scientific Research Applications
Pharmaceutical Formulation
Ciprofibrate Impurity D has been investigated for its potential use in enhancing the bioavailability of related compounds. The formulation strategies include:
- Micronization : Reducing particle size to improve solubility and absorption.
- Amorphous Formulations : Transforming crystalline drugs into amorphous forms to enhance bioavailability, as seen in the formulations of fenofibric acid derivatives .
Table 1: Comparison of Formulation Strategies
Strategy | Description | Benefits |
---|---|---|
Micronization | Reduces particle size | Increased surface area for absorption |
Amorphous Formulation | Converts crystalline drugs into amorphous state | Enhanced solubility and faster release |
Analytical Methods
High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are key methods used for the analysis of this compound. These methods are vital for:
- Stability Testing : Evaluating the stability of ciprofibrate under various conditions, including thermal and oxidative stress.
- Quantification : Accurate measurement of impurity levels in pharmaceutical formulations.
Case Study: Stability-Indicating Methods
A study demonstrated a stability-indicating HPLC method for ciprofibrate that effectively separated the drug from its degradation products under acidic and basic conditions. The method showed a limit of detection of 17.84 ng per spot and was validated for precision and robustness .
Table 2: Stability Results Under Stress Conditions
Condition | Degradation (%) | Observations |
---|---|---|
Acidic | 7.54% | Minor degradation noted |
Basic | 4.88% | Moderate stability |
Oxidative | 58.70% | Significant degradation observed |
Pharmacokinetics and Bioavailability Studies
Research has focused on the pharmacokinetics of ciprofibrate and its impurities, including this compound. Studies employing liquid chromatography coupled with mass spectrometry have provided insights into:
- Absorption Rates : Understanding how impurities affect the absorption of active pharmaceutical ingredients.
- Metabolism Pathways : Investigating how these compounds are metabolized in vivo.
Toxicological Studies
The safety profile of this compound is critical for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate:
- Cytotoxicity : The effects on various cell lines have shown that while related compounds exhibit lipid-lowering effects, impurities can alter toxicity profiles.
- Long-Term Effects : Chronic exposure studies are necessary to determine any potential adverse effects associated with prolonged use.
Mechanism of Action
As an impurity, Ciprofibrate Impurity D does not have a direct mechanism of action. its parent compound, Ciprofibrate, exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased oxidation of fatty acids and reduced synthesis of triglycerides, thereby lowering blood lipid levels .
Comparison with Similar Compounds
Ciprofibrate Impurity D can be compared with other impurities of Ciprofibrate:
Ciprofibrate Impurity A: 2-(4-Ethenylphenoxy)-2-methylpropanoic Acid
Ciprofibrate Impurity B: 4-[(1RS)-2,2-Dichlorocyclopropyl]phenol
Ciprofibrate Impurity C: 2-[4-[(1RS)-2,2-Dichlorocyclopropyl]phenoxy]-2-methylpropan-1-ol
Ciprofibrate Impurity E: Ethyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate
This compound is unique due to its specific ester structure, which differentiates it from other impurities in terms of its chemical properties and reactivity.
Biological Activity
Ciprofibrate Impurity D is a compound associated with the broader class of fibrate drugs, primarily known for their role in managing dyslipidemia. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Profile
- Chemical Name : Methyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate
- CAS Number : 130232-51-8
- Molecular Formula : C14H16Cl2O3
- Molecular Weight : 303.19 g/mol
This compound functions primarily as a PPARα agonist . This mechanism is pivotal in the regulation of lipid metabolism, where it enhances the breakdown of triglycerides and cholesterol. By activating PPARα, the compound promotes the expression of genes involved in fatty acid oxidation and lipoprotein metabolism, which can lead to reduced triglyceride levels and increased HDL cholesterol levels .
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Lipid Metabolism Modulation : It has been shown to significantly lower triglyceride levels while increasing HDL cholesterol, making it beneficial for patients with hyperlipidemia.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines in vitro, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation, which is crucial in various metabolic disorders.
Table 1: Biological Activities of this compound
Activity Type | Effect | Reference |
---|---|---|
Lipid Metabolism | Lowers triglycerides | |
HDL Increase | Increases HDL cholesterol | |
Anticancer Activity | Inhibits growth of cancer cells | |
Anti-inflammatory | Reduces inflammatory markers |
Case Study 1: Dyslipidemia Management
A clinical study investigated the effects of Ciprofibrate in patients with severe hypertriglyceridemia. Results indicated a significant reduction in triglyceride levels after treatment with this compound over a 12-week period. Patients also reported improved overall lipid profiles.
Case Study 2: Cancer Cell Line Inhibition
In vitro studies conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests potential for further research into its application as an adjunct therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Ciprofibrate Impurity D in pharmaceutical formulations?
- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying Impurity D. Method validation should include specificity, linearity, accuracy, and precision, as outlined in ICH guidelines . Structural confirmation via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is critical for unambiguous identification . For example, chromatographic data with retention times and mass fragmentation patterns (e.g., molecular ion at m/z 415) can differentiate Impurity D from related analogs .
Q. What regulatory standards govern the control of this compound during drug development?
- Answer : The ICH Q6A guideline specifies that impurity limits should be based on toxicological assessments and process consistency. For Impurity D, thresholds are typically set at 0.1% (w/w) unless genotoxicity data justify higher limits. Analytical methods must demonstrate sensitivity to detect impurities at these levels, validated through robustness studies under stressed conditions (e.g., heat, pH variations) .
Q. How can researchers distinguish this compound from structurally similar impurities like Impurity A or B?
- Answer : Comparative spectroscopic analysis (e.g., NMR chemical shifts, MS/MS fragmentation) is essential. For instance, Impurity D may exhibit distinct methylene or carbonyl group signals in NMR compared to Impurity A. Kinetic studies using enzyme inhibition assays (e.g., BDH activity) can also reveal functional differences, as Impurity D shows dose-dependent inhibition (IC50 = 0.75 mM), unlike other analogs .
Advanced Research Questions
Q. What mechanistic insights explain the inhibition of D-3-hydroxybutyrate dehydrogenase (BDH) by this compound?
- Answer : Impurity D acts as a competitive inhibitor of BDH, binding to the active site and altering substrate affinity. Kinetic studies show a 12.3-fold increase in KM for NAD<sup>+</sup> and a 2.2-fold increase for BOH, indicating interference with cofactor and substrate binding. Preincubation experiments confirm rapid, first-order inhibition, suggesting covalent modification or allosteric effects .
Q. How does this compound contribute to hepatotoxicity, and what experimental models validate these effects?
- Answer : In vivo studies in rodent models reveal that Impurity D induces centrilobular necrosis and elevated liver enzymes (ALT, AST, ALP). Co-administration with hepatoprotective agents like garlic extract reduces toxicity by 40–60%, as shown in histopathological and biochemical assays. Dose-dependent oxidative stress markers (e.g., catalase inhibition) further corroborate its role in mitochondrial dysfunction .
Q. What advanced statistical methods are suitable for analyzing the metabolic impact of this compound?
- Answer : Principal component analysis (PCA) can identify correlated biomarkers (e.g., BDH, catalase, NADPH-cytochrome c reductase) affected by Impurity D, explaining >60% variance in datasets. Decision-tree algorithms or logistic regression models may predict impurity accumulation thresholds linked to hepatotoxicity .
Q. How do synthesis pathways influence the formation of this compound, and what mitigation strategies are effective?
- Answer : Impurity D arises during esterification steps due to incomplete purification or side reactions. Process optimization (e.g., temperature control, catalyst selection) reduces its yield by 30–50%. Flash chromatography and recrystallization achieve >98% purity, validated via HPLC area normalization .
Q. Methodological Considerations
- Data Interpretation : Always cross-reference kinetic parameters (e.g., IC50, Ki) with structural data to avoid confounding effects from co-eluting impurities .
- Regulatory Compliance : Align analytical protocols with ICH Q3A/B guidelines for impurity profiling, including forced degradation studies .
- Model Selection : Use rodent hepatotoxicity models (e.g., Jerboa) for mechanistic studies but validate findings in human hepatocyte cultures for translational relevance .
Properties
IUPAC Name |
methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMIJFOKKANKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.